(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol
Brand Name: Vulcanchem
CAS No.: 152491-85-5
VCID: VC21103898
InChI: InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C
Molecular Formula: C14H31NO4Si
Molecular Weight: 305.49 g/mol

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

CAS No.: 152491-85-5

Cat. No.: VC21103898

Molecular Formula: C14H31NO4Si

Molecular Weight: 305.49 g/mol

* For research use only. Not for human or veterinary use.

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol - 152491-85-5

Specification

CAS No. 152491-85-5
Molecular Formula C14H31NO4Si
Molecular Weight 305.49 g/mol
IUPAC Name tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1
Standard InChI Key OKOFEVZCVGPZCQ-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CO)CO[Si](C)(C)C(C)(C)C
SMILES CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Identification

Molecular Identity

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is a protected form of serinol with a defined stereochemistry. Its structure features three key functional groups: a primary alcohol, a protected secondary amine (with a Boc protecting group), and a silyl-protected primary alcohol. The compound's chirality is defined by the R configuration at the central carbon atom, and it displays a positive optical rotation as indicated by the (+) descriptor.

Identification Parameters and Nomenclature

The compound is precisely identified through various chemical identifiers as shown in Table 1:

ParameterValue
CAS Number152491-85-5
IUPAC Nametert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate
Molecular FormulaC₁₄H₃₁NO₄Si
Molecular Weight305.49 g/mol
InChIInChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m1/s1
SMILESCC(C)(C)OC(=O)NC@HCOSi(C)C(C)(C)C

The compound also appears in chemical literature under several synonyms, including:

  • (R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol

  • tert-butyl N-[(2R)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate

  • Carbamic acid, N-[(1R)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester

Physical Properties

Physical State and Characteristics

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol exists as a solid at room temperature with specific physical properties as detailed in Table 2:

PropertyValue
Physical StateSolid
Melting Point32-37°C (literature value)
Boiling Point377.301°C at 760 mmHg
Density0.979 g/cm³
Optical Rotation[α]₂₀/D +17°, c = 1 in chloroform
Flash Point>230°F
Index of Refraction1.452
Vapor Pressure0 mmHg at 25°C

The compound's relatively high boiling point reflects its molecular weight and the presence of hydrogen bonding capabilities from the hydroxyl and carbamate functional groups . Its melting point range (32-37°C) places it just above room temperature, which has implications for storage and handling .

Solubility and Partition Properties

Understanding the compound's behavior in various solvent systems is crucial for its applications in synthesis and purification:

PropertyValue
LogP3.09820
Polar Surface Area (PSA)71.28000

The LogP value of approximately 3.1 indicates moderate lipophilicity, suggesting good solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate. The polar surface area value indicates the presence of hydrogen bond donors and acceptors, which influences its interactions with biological systems and solvents .

Chemical Properties and Reactivity

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Personal Protective EquipmentDust mask type N95 (US); Eye shields; Gloves

Proper laboratory safety protocols should be followed when handling this compound, including working in a well-ventilated area or fume hood and using appropriate personal protective equipment .

Applications in Organic Synthesis

Role as a Synthetic Building Block

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol serves as an important chiral building block in organic synthesis. The orthogonally protected functional groups allow for selective transformations, making it valuable in the synthesis of:

  • Complex natural products requiring defined stereochemistry

  • Chiral pharmaceutical intermediates

  • Modified amino acids and peptides

  • Glycomimetics and carbohydrate analogs

Comparison with Related Compounds

Structural Analogs and Derivatives

(R)-(+)-N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)serinol is structurally related to several compounds used in organic synthesis, including:

Related CompoundCAS NumberRelationship
N-Boc-(O)-TBS-D-serine123254-10-4Carboxylic acid analog (vs. alcohol in serinol)
N-Boc-serinol(mentioned in search results)Non-silylated precursor

N-Boc-(O)-TBS-D-serine (CAS: 123254-10-4) differs primarily by containing a carboxylic acid group rather than the primary alcohol found in the title compound, making it more suitable for peptide coupling chemistry while maintaining similar protection strategies .

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